molecular formula C11H15N B15250241 2-(tert-Butyl)-6-vinylpyridine

2-(tert-Butyl)-6-vinylpyridine

Cat. No.: B15250241
M. Wt: 161.24 g/mol
InChI Key: RXSLNFHLOCSKPO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-vinylpyridine is a pyridine derivative characterized by a tert-butyl group at the 2-position and a vinyl group at the 6-position of the pyridine ring. This compound is of interest in organic synthesis due to the steric bulk of the tert-butyl group and the reactivity of the vinyl moiety, which enables applications in polymerization, coordination chemistry, and as a precursor for functional materials.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-tert-butyl-6-ethenylpyridine

InChI

InChI=1S/C11H15N/c1-5-9-7-6-8-10(12-9)11(2,3)4/h5-8H,1H2,2-4H3

InChI Key

RXSLNFHLOCSKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-vinylpyridine typically involves the alkylation of 2-bromo-6-vinylpyridine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 2-(tert-Butyl)-6-vinylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyridine ring, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-6-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Grignard reagents or organolithium compounds are often used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(tert-butyl)-6-formylpyridine or 2-(tert-butyl)-6-carboxypyridine.

    Reduction: Formation of 2-(tert-butyl)-6-vinylpiperidine.

    Substitution: Formation of various 2-substituted-6-vinylpyridine derivatives.

Scientific Research Applications

2-(tert-Butyl)-6-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

The 2017 Catalog of Pyridine Compounds (–5, 7–8) lists several tert-butyl-containing pyridine derivatives with varying substituents. Key comparisons include:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-(tert-Butyl)-6-vinylpyridine 2-tert-butyl, 6-vinyl C₁₁H₁₅N High reactivity (vinyl group); potential ligand N/A
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy, 2-carbamate C₁₁H₁₄N₂O₃ Stabilized by electron-donating methoxy group
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro, 3-methylcarbamate C₁₁H₁₄BrClN₂O₂ High molecular weight (321.60 g/mol); halogenated reactivity
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4-allyl, 5-methoxy C₁₅H₂₂N₂O₃ Allyl group enables cycloaddition reactions
Key Observations:
  • Substituent Effects on Reactivity: The vinyl group in 2-(tert-Butyl)-6-vinylpyridine confers higher reactivity toward polymerization or electrophilic additions compared to halogenated (e.g., bromo, chloro) or methoxy-substituted analogues ().
  • Steric and Electronic Effects :

    • The tert-butyl group provides steric hindrance, enhancing thermal stability across all compounds. However, electron-donating groups (e.g., methoxy in ) increase electron density on the pyridine ring, altering coordination properties compared to electron-withdrawing substituents like halogens.

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